1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl-

Description

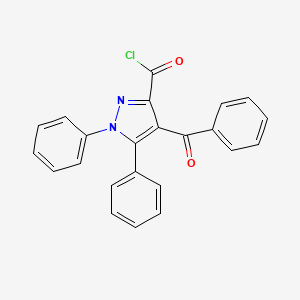

1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Properties

CAS No. |

188724-74-5 |

|---|---|

Molecular Formula |

C23H15ClN2O2 |

Molecular Weight |

386.8 g/mol |

IUPAC Name |

4-benzoyl-1,5-diphenylpyrazole-3-carbonyl chloride |

InChI |

InChI=1S/C23H15ClN2O2/c24-23(28)20-19(22(27)17-12-6-2-7-13-17)21(16-10-4-1-5-11-16)26(25-20)18-14-8-3-9-15-18/h1-15H |

InChI Key |

BMXFKRHKUMZRHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)Cl)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- typically involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and the process is monitored by thin layer chromatography (TLC) to ensure complete consumption of the starting materials . The synthetic route can be summarized as follows:

Starting Material: 1H-pyrazole-3-carboxylic acid chloride.

Reagents: Various hydrazine derivatives.

Catalyst: Anhydrous aluminum chloride.

Monitoring: Thin layer chromatography (TLC).

Chemical Reactions Analysis

1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- undergoes several types of chemical reactions, including:

Friedel-Crafts Acylation: This reaction involves the acylation of arenes in the presence of anhydrous aluminum chloride, leading to the formation of compounds such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides.

Substitution Reactions: The compound can react with various nucleophiles, such as aromatic diamines, to form 1H-pyrazole-3-carboxamides.

Hydrazone Formation: Reaction with phenylhydrazine results in the formation of hydrazone derivatives.

Scientific Research Applications

Antimicrobial Activity: The compound and its derivatives have shown significant antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as yeasts

Anticancer Research: Some derivatives of this compound have demonstrated promising anticancer properties, making it a potential candidate for drug development.

Medicinal Chemistry: The compound’s versatile reactivity makes it a valuable scaffold for the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . In anticancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

1H-Pyrazole-3-carbonyl chloride, 4-benzoyl-1,5-diphenyl- can be compared with other similar compounds in the pyrazole family:

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: This compound shares a similar structure but differs in its functional groups, leading to variations in its reactivity and biological activities.

1H-Pyrazole-3-carboxamides: These compounds are formed by the reaction of 1H-pyrazole-3-carboxylic acid chloride with aromatic diamines and exhibit different pharmacological properties.

Hydrazone Derivatives: Formed by the reaction with phenylhydrazine, these derivatives have unique biological activities compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.